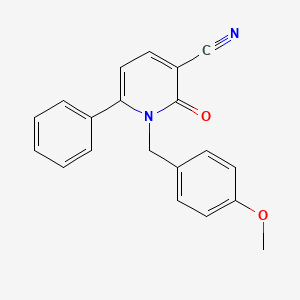
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Vue d'ensemble
Description
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is a long-chain fatty acid with three hydroxyl groups and a double bond at the 12th position. This compound is known for its biological significance and is often studied in the context of lipid metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of octadecenoic acid followed by hydrolysis to introduce the hydroxyl groups at the 9th, 10th, and 11th positions . The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Acid chlorides and alcohols are often used to form esters and ethers, respectively.
Major Products
Oxidation: Formation of 9,10,11-triketooctadec-12-enoic acid.
Reduction: Formation of 9,10,11-trihydroxyoctadecanoic acid.
Substitution: Formation of various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid has several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block for complex molecules.
Biology: Investigated for its role in lipid signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of specialized lipids and as an intermediate in the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid involves its interaction with lipid signaling pathways. It can act as a ligand for specific receptors, modulating cellular responses such as inflammation and apoptosis. The hydroxyl groups and the double bond play crucial roles in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S,10R,11R,12Z,15Z)-9,10,11-Trihydroxy-12,15-octadecadienoic acid: Similar structure but with an additional double bond at the 15th position.
9,10,11-Trihydroxyoctadecanoic acid: Lacks the double bond at the 12th position.
Uniqueness
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which significantly influences its biological activity and reactivity compared to its analogs .
Propriétés
IUPAC Name |
(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVFGJXFVIYSM-SOLBZPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855489 | |
| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339186-36-6 | |
| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129799.png)
![3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one](/img/structure/B3129807.png)
![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)



![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)


![Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B3129858.png)
![(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129866.png)
